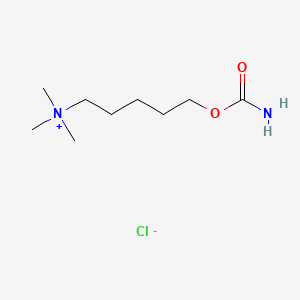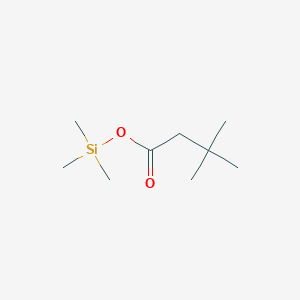![molecular formula C38H32CoN8NaO14S2 B13768436 Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate is a complex organic compound that features a cobalt ion in a +3 oxidation state. This compound is characterized by its intricate structure, which includes a naphthalen-2-olate core, a diazenyl group, and various functional groups such as methoxycarbonylamino and sulfamoylphenyl. The presence of these diverse functional groups makes this compound highly versatile in various chemical reactions and applications.
Métodos De Preparación
The synthesis of sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate typically involves multiple steps, including the formation of the naphthalen-2-olate core, the introduction of the diazenyl group, and the coordination of the cobalt ion. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The cobalt ion can undergo oxidation reactions, potentially altering its oxidation state and affecting the overall reactivity of the compound.
Reduction: Reduction reactions can also occur, particularly involving the diazenyl group, which can be reduced to form different products.
Substitution: The functional groups present in the compound can participate in substitution reactions, where one group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Studied for its potential biological activity, including interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The cobalt ion plays a crucial role in these interactions, often acting as a catalytic center. The functional groups present in the compound can also interact with specific enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Compared to other similar compounds, sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate is unique due to its specific combination of functional groups and the presence of a cobalt ion in a +3 oxidation state. Similar compounds may include other cobalt-containing complexes or compounds with similar functional groups, but the specific structure and reactivity of this compound set it apart. Some similar compounds include:
- Cobalt(III) complexes with different ligands
- Naphthalen-2-olate derivatives with various functional groups
- Diazenyl-containing compounds with different metal ions
Propiedades
Fórmula molecular |
C38H32CoN8NaO14S2 |
|---|---|
Peso molecular |
970.8 g/mol |
Nombre IUPAC |
sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/2C19H18N4O7S.Co.Na/c2*1-29-15-8-12(14(25)9-16(15)31(20,27)28)22-23-18-13(24)7-6-10-4-3-5-11(17(10)18)21-19(26)30-2;;/h2*3-9,24-25H,1-2H3,(H,21,26)(H2,20,27,28);;/q;;+3;+1/p-4 |
Clave InChI |
CKLATJHELSTSHT-UHFFFAOYSA-J |
SMILES canónico |
COC1=C(C=C(C(=C1)N=NC2=C(C=CC3=C2C(=CC=C3)NC(=O)OC)[O-])[O-])S(=O)(=O)N.COC1=C(C=C(C(=C1)N=NC2=C(C=CC3=C2C(=CC=C3)NC(=O)OC)[O-])[O-])S(=O)(=O)N.[Na+].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)

![3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid](/img/structure/B13768419.png)

